Ibuprofen ethyl, (R)-
Description
Significance of Chirality in Arylpropionic Acid Research
The 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which ibuprofen (B1674241) belongs, are characterized by a chiral center. viamedica.pl This means they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. viamedica.pl In an achiral environment, these enantiomers exhibit identical physical and chemical properties, but within the chiral environment of the human body, they can behave as distinct chemical entities. nih.gov
Research has unequivocally demonstrated that the pharmacological activity of profens, including their anti-inflammatory effects, is predominantly associated with the (S)-enantiomer. scielo.brmdpi.com For instance, (S)-ibuprofen is reported to be approximately 160 times more potent than its (R)-counterpart in the in vitro inhibition of prostaglandin (B15479496) synthesis. scielo.brresearchgate.net This stark difference in biological activity underscores the profound importance of chirality in drug design and action.
A fascinating aspect of ibuprofen's behavior in the body is the unidirectional metabolic chiral inversion of the largely inactive (R)-enantiomer to the active (S)-enantiomer. scielo.brchiralpedia.com This bioconversion, which can range from 35% to 70% in humans, means that the (R)-enantiomer effectively acts as a pro-drug for the (S)-form. viamedica.plmdpi.com The study of this chiral inversion is a significant area of academic inquiry, with implications for understanding drug metabolism and optimizing therapeutic outcomes. viamedica.plconicet.gov.ar
Role of Esterification in Modifying Ibuprofen Properties for Academic Investigations
Esterification, the process of converting a carboxylic acid (like ibuprofen) into an ester (like ibuprofen ethyl ester), is a key chemical modification employed in academic research for several reasons. The esterification of ibuprofen with various alcohols, including ethanol (B145695), has been extensively studied to create prodrugs with altered physicochemical properties. innovareacademics.innajah.edu
This modification can influence properties such as solubility and lipophilicity, which in turn can affect a compound's absorption and permeation characteristics. mdpi.comrsc.orgrsc.org For instance, the creation of ibuprofen esters has been explored as a strategy to enhance transdermal delivery, thereby avoiding potential gastrointestinal side effects associated with oral administration of the parent acid. innovareacademics.innajah.edu
In the context of chiral resolution, esterification is a pivotal step. The enzymatic kinetic resolution of racemic ibuprofen often involves the selective esterification of one enantiomer, leaving the other unreacted, or the selective hydrolysis of a racemic ester. conicet.gov.ar This allows for the separation and isolation of the individual (R)- and (S)-enantiomers, which are essential for studying their distinct properties.
Rationale for Dedicated Academic Investigation of the (R)-Ethyl Enantiomer
The dedicated academic investigation of (R)-ibuprofen ethyl ester is driven by its role as a key substrate in the study and application of enzymatic kinetic resolution. To produce enantiomerically pure (S)-ibuprofen, a common strategy is the stereoselective hydrolysis of racemic ibuprofen esters. In this process, an enzyme selectively hydrolyzes the (S)-ester to (S)-ibuprofen, leaving the (R)-ibuprofen ethyl ester largely intact. nih.gov Conversely, some enzymes exhibit selectivity for the (R)-enantiomer. For example, lipase (B570770) B from Candida antarctica has been shown to be an (R)-selective enzyme in the esterification of ibuprofen. unife.it
By studying the enzymatic reactions involving (R)-ibuprofen ethyl ester, researchers can:
Screen and identify novel enzymes with high stereoselectivity.
Optimize reaction conditions (such as temperature, pH, and solvent) for efficient chiral resolution. nih.gov
Develop more economical and environmentally friendly methods for the production of single-enantiomer drugs. conicet.gov.ar
Furthermore, the isolation of pure (R)-ibuprofen ethyl ester allows for its use as a starting material or a reference compound in studies investigating the mechanisms of chiral inversion and the specific metabolic pathways of the (R)-enantiomer of ibuprofen. nih.gov
Research Findings on (R)-Ibuprofen Ethyl Ester
Academic research has provided valuable data on the behavior of (R)-Ibuprofen ethyl ester, particularly in the context of enzymatic reactions.
Table 1: Examples of Enzymatic Kinetic Resolution Involving Ibuprofen Ethyl Ester
| Enzyme/Biocatalyst | Reaction Type | Selectivity | Research Focus |
|---|---|---|---|
| Thermostable esterase (EST10) from Thermotoga maritima | Hydrolysis of racemic ibuprofen ethyl ester | (S)-selective | Production of (S)-ibuprofen, leaving (R)-ibuprofen ethyl ester. nih.gov |
| Esterase Est924 | Hydrolysis of racemic ethyl 2-arylpropionates | Slight (R)-stereopreference | Investigating and engineering enzyme enantioselectivity. frontiersin.org |
| Candida antarctica lipase B (Novozym® 435) | Esterification of racemic ibuprofen | (R)-selective | Kinetic resolution through selective esterification of the (R)-enantiomer. conicet.gov.arunife.it |
Table 2: Physicochemical Properties Modified by Esterification
| Property | Ibuprofen (Acid) | Ibuprofen Esters (General) | Significance in Research |
|---|---|---|---|
| Solubility | Low in water | Generally more lipophilic, solubility in aqueous media can be altered | Affects bioavailability and suitability for different delivery systems (e.g., transdermal). innovareacademics.inmdpi.com |
| Polarity | More polar | Less polar | Influences choice of solvents for reactions and purification techniques like chromatography. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFUVWJFLDLJP-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C1=CC=C(C=C1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219318 | |
| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153153-85-6 | |
| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153153-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen ethyl, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153153856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBUPROFEN ETHYL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTH6KTY76S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of R Ibuprofen Ethyl
Direct Enantioselective Synthesis Approaches for (R)-Ibuprofen Ethyl Ester
The direct synthesis of the (R)-enantiomer of ibuprofen (B1674241) ethyl ester in a stereoselective manner is a key challenge. Approaches to achieve this include the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary-Based Syntheses
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry in asymmetric reactions. In the context of (R)-Ibuprofen ethyl ester, this approach involves the temporary attachment of a chiral molecule (the auxiliary) to a precursor of ibuprofen. This auxiliary then directs the stereochemical outcome of a subsequent reaction to favor the formation of the (R)-enantiomer.
One reported method involves the use of chiral secondary alcohols derived from (R)-carvone as chiral auxiliaries. scielo.brscielo.br In this process, racemic ibuprofen is reacted with the chiral alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). scielo.brresearchgate.net This results in the formation of diastereomeric esters. The specific chiral auxiliary used can influence which diastereomer is predominantly formed. For instance, certain (R)-carvone-derived auxiliaries have been shown to favor the formation of the ester derived from (R)-ibuprofen. researchgate.net After the diastereomers are separated, the chiral auxiliary is cleaved to yield the enantioenriched (R)-ibuprofen, which can then be esterified to the ethyl ester.
While this method provides a pathway to enantioenriched (R)-ibuprofen, the direct synthesis of the ethyl ester using a chiral auxiliary attached to the alcohol portion is less commonly described for this specific compound. The general principle, however, remains a valid strategy for asymmetric synthesis.
Asymmetric Catalysis for Enantioselective Ester Formation
Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically pure compounds. In the case of (R)-Ibuprofen ethyl ester, this involves the use of a chiral catalyst that preferentially catalyzes the esterification of (R)-ibuprofen or the hydrolysis of a racemic mixture of ibuprofen ethyl esters to leave the (R)-enantiomer.
Lipases are a class of enzymes that have been extensively studied for the kinetic resolution of racemic ibuprofen. viamedica.pl Many lipases, such as those from Candida rugosa, typically show a preference for the esterification of the (S)-enantiomer of ibuprofen, leaving the (R)-ibuprofen unreacted. viamedica.plnih.gov However, some lipases exhibit (R)-selectivity. For instance, Candida antarctica lipase (B570770) B has been reported to be an (R)-selective enzyme towards ibuprofen. mdpi.com This selectivity can be exploited for the synthesis of (R)-Ibuprofen ethyl ester.
In a typical enzymatic resolution, racemic ibuprofen is reacted with ethanol (B145695) in the presence of an (R)-selective lipase. The enzyme will preferentially catalyze the esterification of the (R)-enantiomer, leading to the formation of (R)-Ibuprofen ethyl ester while the (S)-ibuprofen remains largely as the free acid. The reaction conditions, such as the solvent, temperature, and water activity, can significantly influence the enzyme's activity and enantioselectivity. conicet.gov.ar
| Catalyst | Substrate | Alcohol | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase B | Racemic Ibuprofen | Ethanol | - | 45 | 63 | 54 (S-ester) | researchgate.net |
| Candida cylindracea Lipase | Racemic Ibuprofen | n-Propanol | AOT/isooctane (B107328) | Room Temp | 32 | >150 (S-ester) | nih.gov |
| Lipase MY (Candida rugosa) | Racemic Ibuprofen | n-Butanol | Cyclohexane | 37 | 30.6 | 95 (S-ester) | viamedica.pl |
Note: The table primarily shows data for the preferential synthesis of the (S)-ester, highlighting the common selectivity of many lipases. The development of processes with (R)-selective enzymes is a key research area.
Esterification of (R)-Ibuprofen Acid to the Ethyl Ester
Once (R)-ibuprofen is obtained in an enantiomerically pure form, it can be converted to its ethyl ester through various esterification methods.
Acid-Catalyzed Esterification with Ethanol
A common and straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of (R)-Ibuprofen ethyl ester, (R)-ibuprofen is refluxed with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). najah.edu
The reaction equilibrium is driven towards the formation of the ester by using a large excess of ethanol or by removing the water formed during the reaction. It is crucial to start with enantiomerically pure (R)-ibuprofen as this reaction does not alter the stereochemistry at the chiral center.
A general procedure involves dissolving (R)-ibuprofen in ethanol, adding a few drops of concentrated sulfuric acid, and heating the mixture under reflux for several hours. After the reaction is complete, the excess ethanol is removed, and the crude ester is purified, typically by extraction and column chromatography. najah.edu
Mild and Selective Esterification Techniques
While acid-catalyzed esterification is effective, the harsh conditions can sometimes lead to side reactions or racemization. Milder and more selective methods are therefore often preferred.
One such method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). researchgate.net This reaction can be carried out at room temperature and generally results in high yields with retention of stereochemical integrity. In this procedure, (R)-ibuprofen is treated with DCC and DMAP in a suitable solvent, followed by the addition of ethanol.
Another approach is the use of orthoesters, such as triethyl orthoformate, which can act as both a reagent and a water scavenger, driving the esterification to completion under mild conditions. mdpi.com This method has been shown to be effective for the esterification of various profens. mdpi.com
Chemical Transformation Pathways Involving the Ethyl Ester Moiety
The ethyl ester group in (R)-Ibuprofen ethyl ester can undergo various chemical transformations, allowing for the synthesis of other derivatives.
One of the most fundamental reactions is the hydrolysis of the ester back to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. Acid-catalyzed hydrolysis is the reverse of the Fischer-Speier esterification. Enzymatic hydrolysis using esterases can also be employed for this transformation, often with high enantioselectivity. nih.gov
The ethyl ester can also undergo transesterification , where the ethyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of a suitable catalyst. This allows for the synthesis of a variety of other ibuprofen esters.
Furthermore, the ester group can be reduced to the corresponding primary alcohol, 1-(4-isobutylphenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to a different class of ibuprofen derivatives.
Finally, the α-carbon to the carbonyl group of the ester can be involved in various enolate-based reactions . By treating the ester with a strong base, an enolate can be formed, which can then react with various electrophiles, allowing for the introduction of new functional groups at this position. However, care must be taken to control the reaction conditions to avoid racemization at the chiral center.
Synthesis of Novel Derivatives Utilizing the Ester Functionality
A key synthetic route for modifying (R)-Ibuprofen ethyl involves the transformation of the ethyl ester group into a hydrazide. This reaction, known as hydrazinolysis, replaces the ethoxy group (-OCH2CH3) with a hydrazinyl group (-NHNH2), yielding 2-(4-isobutylphenyl)propanehydrazide. This hydrazide is a critical intermediate, serving as a building block for a wide range of further derivatives, such as hydrazones and various heterocyclic compounds. impactfactor.orgresearchgate.netmdpi.com
The synthesis is typically achieved by refluxing the ibuprofen ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol. impactfactor.orgmdpi.com The reaction mixture is heated for an extended period, often up to 24 hours, to ensure the completion of the reaction. impactfactor.org Following the reaction, the product is isolated and purified, commonly through cooling, precipitation, and recrystallization from ethanol. impactfactor.org This conversion from an ester to a hydrazide is a foundational step in creating new series of ibuprofen-based compounds for further investigation. mdpi.com
Conjugation Reactions with L-Amino Acid Alkyl Esters
The conjugation of ibuprofen with L-amino acid alkyl esters represents a significant area of research aimed at creating novel prodrugs or ionic liquid salts with enhanced properties, such as improved solubility or modified skin permeation. rsc.orgnih.gov This process typically involves a reaction between the carboxyl group of ibuprofen and the amino group of an L-amino acid alkyl ester. While the direct starting material is the ibuprofen acid, this acid can be readily obtained through the hydrolysis of (R)-Ibuprofen ethyl ester.
The most common method for this conjugation does not form a covalent amide bond but rather an ionic pair through an acid-base reaction. In this approach, the acidic proton of ibuprofen's carboxyl group is transferred to the basic amino group of the L-amino acid ester. rsc.orgscispace.com This results in the formation of an organic salt, referred to as an ibuprofenate, where the ibuprofen molecule exists as an anion and the amino acid ester as a cation. rsc.orgnih.gov
The synthesis is generally straightforward, involving the mixing of equimolar amounts of ibuprofen and the desired L-amino acid alkyl ester in a suitable solvent, such as diethyl ether or chloroform, at room temperature. scispace.com After a short period of stirring, the solvent is evaporated, yielding the ibuprofenate salt with high purity. rsc.orgscispace.com This method has been successfully used to synthesize a variety of ibuprofenates with different L-amino acid esters. rsc.orgnih.gov For example, new derivatives have been created by conjugating ibuprofen with L-valine alkyl esters (where the alkyl group ranged from ethyl to hexyl) and L-glutamine alkyl esters (including ethyl, propyl, and butyl esters). rsc.orgnih.govscispace.com These studies confirmed the ionic structure of the resulting compounds through spectroscopic analysis. rsc.orgnih.gov
Enzymatic Transformations and Biocatalysis Involving Ibuprofen Ethyl Esters
Stereoselective Enzymatic Hydrolysis of Racemic Ibuprofen (B1674241) Ethyl Ester
Kinetic resolution of racemic ibuprofen ethyl ester via enzymatic hydrolysis is a common strategy to obtain (S)-ibuprofen. In this process, an enzyme selectively hydrolyzes one enantiomer, typically the (S)-ester, into the corresponding carboxylic acid, leaving the other enantiomer, (R)-ibuprofen ethyl ester, unreacted. This separation allows for the isolation of the desired (S)-ibuprofen. conicet.gov.ar
Lipases (EC 3.1.1.3) are widely employed for the kinetic resolution of racemic ibuprofen esters. dss.go.th These enzymes often exhibit a preference for the (S)-enantiomer, leading to the production of (S)-ibuprofen.
Candida rugosa Lipase (B570770) (CRL): This lipase is frequently used for the enantioselective hydrolysis of racemic ibuprofen esters. mdpi.comnih.gov Studies have shown that the pH of the reaction medium plays a crucial role in the stereospecificity of CRL. oup.comuni.lu For instance, at a pH of 5.6, CRL preferentially hydrolyzes the methyl ester of ibuprofen, while at a neutral pH of 7.2, it shows a preference for the bulkier butyl ester. oup.comuni.lu This pH-dependent substrate selectivity is attributed to the movement of a "flap" region covering the enzyme's active site, which opens wider at neutral pH, allowing larger substrates to enter. uni.lu Immobilization of CRL can further enhance its stability and reusability. Cross-linked enzyme aggregate-like copolymers (CLEA-LCs) of Candida rugosa lipase have demonstrated excellent thermostability and have been effective in catalyzing the enantioselective hydrolysis of racemic ibuprofen ethyl ester, resulting in high conversion and enantioselectivity for (S)-ibuprofen. mdpi.comnih.gov
Pseudomonas cepacia Lipase (PCL): Lipase from Pseudomonas cepacia is another biocatalyst noted for its activity in organic media, which can be significantly enhanced by immobilization on supports like polypropylene. dss.go.th While some studies have reported that PCL did not show activity towards the kinetic resolution of racemic vinyl esters of ibuprofen in toluene, its stability in various organic solvents makes it a candidate for biocatalysis. researchgate.net
Other Lipases: Lipases from various sources, including Rhizomucor miehei, have been investigated for the hydrolysis of ibuprofen esters. researchgate.net The choice of solvent and support for immobilization significantly impacts the enzyme's performance. For example, Rhizomucor miehei lipase immobilized on octyl-sepharose showed the highest specific activity among different preparations.
| Enzyme Source | Support/Method | Substrate | Key Findings | Reference(s) |
| Candida rugosa | CLEA-LCs | Racemic Ibuprofen Ethyl Ester | High conversion and enantioselectivity for (S)-ibuprofen; excellent thermostability and reusability. | mdpi.comnih.gov |
| Candida rugosa | Free Enzyme | Ibuprofen Methyl/Butyl Ester | pH-dependent selectivity: prefers methyl ester at pH 5.6 and butyl ester at pH 7.2. | oup.comuni.lu |
| Rhizomucor miehei | Immobilized (Octyl-Sepharose) | Racemic Ibuprofen Butyl Ester | Highest enantioselectivity (E = 8.8) in isooctane (B107328)/buffer at 40°C. | researchgate.net |
Esterases (EC 3.1.1) are another class of hydrolases that have shown great potential for the kinetic resolution of profen esters. conicet.gov.arnih.gov They often exhibit high activity and enantioselectivity, making them attractive for producing enantiopure nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.netrug.nl
Bacillus subtilis Esterase: Carboxylesterase NP from Bacillus subtilis is a well-characterized enzyme known for its excellent activity and stereoselectivity towards esters of NSAIDs, including ibuprofen methyl ester. nih.govresearchgate.netrug.nl Homologous esterases from B. subtilis, such as CesA (formerly nap) and CesB (formerly ybfK), have also been studied, showing different substrate specificities but suitability for the conversion of naproxen (B1676952) and ibuprofen esters. rug.nlscispace.com An engineered esterase from Bacillus subtilis (BS2m) demonstrated significant enantiopreference in the hydrolysis of naproxen esters. mdpi.com
Thermotoga maritima Esterase (EST10): A thermostable esterase, EST10, from the hyperthermophilic bacterium Thermotoga maritima, has been used for the hydrolytic resolution of racemic ibuprofen ethyl ester. mdpi.comnih.govsemanticscholar.org While its initial enantioselectivity was low, the use of ionic liquids as co-solvents dramatically improved its performance. semanticscholar.org
Other Esterases: A metagenomic-derived esterase, EstD11, has been characterized for its ability to hydrolyze ibuprofen methyl ester, though with low enantioselectivity in the absence of co-solvents. nih.gov
To improve the catalytic properties of enzymes for specific industrial applications, protein engineering techniques like directed evolution and rational design are employed. These methods aim to enhance activity, stability, and, crucially for chiral resolutions, enantioselectivity. nih.govinrae.fr
Rational Design of Esterases: By analyzing the structural information of bacterial horn/stroma-like (bHSL) family esterases, key residues controlling enantioselectivity have been identified. nih.govinrae.fr A new esterase, Est924, which initially showed a slight (R)-preference, was engineered. Through site-directed mutagenesis at key positions (I202, A203, and G208), the stereopreference was inverted and enhanced. The optimal variant, M3 (I202F/A203W/G208F), successfully resolved racemic ibuprofen ethyl ester to produce (S)-ibuprofen with a 74.5% enantiomeric excess (ee). nih.govinrae.fr
Engineering of Lipases: Candida antarctica lipase A (CALA) has been subjected to extensive protein engineering to broaden its substrate scope. diva-portal.org By creating a more spacious substrate-binding pocket through combinatorial methods, a CALA variant was developed that could accommodate and resolve a bulky ester derivative of (S)-ibuprofen. diva-portal.org Similarly, Candida antarctica lipase B (CALB) has been engineered to improve its enantioselectivity for chiral carboxylates by modifying amino acids within the catalytic cavity. mdpi.com
| Enzyme | Engineering Method | Key Mutations | Improvement | Reference(s) |
| Esterase Est924 | Rational Design | I202F/A203W/G208F (Variant M3) | Inverted and enhanced enantioselectivity for (S)-ibuprofen ethyl ester (74.5% ee). | nih.govinrae.fr |
| Candida antarctica Lipase A | Combinatorial Protein Engineering | Reshaping of substrate binding pocket | Increased activity and enantioselectivity for bulky ibuprofen esters. | diva-portal.org |
| Candida antarctica Lipase B | Site-Specific Mutagenesis | Modifications in the catalytic cavity | Improved enantioselectivity for chiral carboxylates. | mdpi.comacs.org |
The reaction environment significantly affects enzyme performance. The use of non-conventional solvents like ionic liquids (ILs) and organic co-solvents can enhance conversion rates, enantioselectivity, and enzyme stability. conicet.gov.armdpi.comnih.gov
Ionic Liquids as Co-solvents: The use of ILs as co-solvents in the enzymatic hydrolysis of racemic ibuprofen ethyl ester has shown remarkable results. mdpi.comnih.govsemanticscholar.org In a study using the thermostable esterase EST10, the addition of the ionic liquid 1-octyl-3-methylpyridinium tetrafluoroborate (B81430) ([OmPy][BF4]) to the buffer system dramatically increased the enantiomeric ratio (E) from less than 10 to 177. mdpi.comsemanticscholar.org This system achieved a 47.4% conversion with a 96.6% enantiomeric excess of (S)-ibuprofen in just 10 hours, a significant reduction from the typical 24 hours required in conventional solvents. mdpi.comnih.govsemanticscholar.org The optimal concentration of the IL was found to be 30% (v/v), as higher concentrations can increase viscosity and ionic strength, potentially inhibiting the enzyme. mdpi.comsemanticscholar.org
Organic Co-solvents: The addition of organic co-solvents can also modulate lipase activity and selectivity. For instance, dimethyl sulfoxide (B87167) (DMSO) has been used as a co-solvent to increase the enantioselectivity of Candida rugosa lipase in the hydrolysis of racemic ibuprofen. mdpi.com The choice of solvent is critical, with hydrophobic solvents (logP ≥ 2) generally yielding higher activity and selectivity for lipase-catalyzed reactions in organic media. mdpi.com However, even in these solvents, the addition of co-solvents like 1,2-dichloropropane (B32752) in n-hexane can further improve results. mdpi.com
Directed Evolution and Protein Engineering for Enhanced Enantioselectivity
Enantioselective Enzymatic Esterification of Ibuprofen with Ethanol (B145695)
An alternative to hydrolyzing a racemic ester is the enantioselective esterification of racemic ibuprofen. In this approach, an enzyme preferentially esterifies one of the ibuprofen enantiomers with an alcohol, such as ethanol, leaving the other enantiomer as the unreacted acid.
The selection of an appropriate biocatalyst is paramount for a successful enantioselective esterification. Lipases from various microbial sources have been extensively studied for this purpose. conicet.gov.ar
Candida antarctica Lipase B (CALB): CALB, often used in its immobilized form as Novozym 435, is one of the most studied biocatalysts for the kinetic resolution of ibuprofen. conicet.gov.ar It preferentially catalyzes the esterification of the (R)-enantiomer of ibuprofen, which allows for the separation of the desired (S)-ibuprofen. mdpi.comconicet.gov.ar The reaction is influenced by factors such as water activity, with lower water activities generally leading to higher enantioselectivity. nih.gov Studies in solvent-less media (composed only of substrates) show that while alcohol chain length affects reaction rates, it does not significantly alter the enantioselectivity of CALB. nih.gov The use of co-solvents can also impact CALB's activity, though systems without co-solvents often provide the best conversion and enantiomeric excess. conicet.gov.ar
Rhizomucor miehei Lipase (RML): This lipase, often used as the commercial preparation Lipozyme® IM, typically shows the opposite stereopreference to CALB, catalyzing the esterification of the (S)-enantiomer. mdpi.comconicet.gov.arnih.gov A systematic study using immobilized RML for the esterification of racemic ibuprofen with butanol in isooctane achieved an enantiomeric excess of 93.8% and an enantioselectivity of 113 under optimized conditions. nih.gov Immobilization of RML on various supports, including modified silica, has been shown to produce effective biocatalysts for this resolution. modares.ac.ir
Aspergillus niger Lipase: A native lipase from Aspergillus niger has been optimized for the resolution of racemic ibuprofen via esterification with 1-propanol (B7761284) in isooctane. oup.comnih.govdeepdyve.com This enzyme preferentially catalyzes the esterification of (R)-ibuprofen, yielding (S)-ibuprofen with an enantiomeric excess of 79.1% and an enantioselectivity value (E) of 32 under optimal conditions. oup.comnih.gov
| Enzyme (Commercial Name) | Stereopreference | Alcohol | Solvent/Medium | Key Findings | Reference(s) |
| Candida antarctica Lipase B (Novozym 435) | (R)-Ibuprofen | Ethanol, various alcohols | Solvent-less, Co-solvents (e.g., acetonitrile) | Higher enantioselectivity at lower water activity. | conicet.gov.arnih.govconicet.gov.ar |
| Rhizomucor miehei Lipase (Lipozyme® IM) | (S)-Ibuprofen | Butanol | Isooctane | High enantiomeric excess (93.8%) and enantioselectivity (E=113) achieved. | nih.govdntb.gov.ua |
| Aspergillus niger Lipase (Native) | (R)-Ibuprofen | 1-Propanol | Isooctane | Optimized process yielded 79.1% ee for (S)-ibuprofen with E=32. | oup.comnih.govdeepdyve.com |
Effect of Reaction Medium (e.g., Organic Solvents, Microemulsions, Solventless Systems)
The reaction medium plays a pivotal role in the enzymatic transformation of ibuprofen ethyl esters, significantly influencing both reaction rates and enantioselectivity. The choice of medium addresses challenges such as the limited solubility of ibuprofen esters in aqueous systems and can be strategically employed to enhance enzyme performance. ubbcluj.ro
Organic Solvents: The use of organic solvents in the lipase-catalyzed esterification of ibuprofen offers several advantages, including increased solubility of non-polar substrates and easier product recovery. ubbcluj.rodss.go.th The hydrophobicity of the solvent, often quantified by its log P value, is a critical factor. High log P solvents, such as isooctane, have been shown to enhance esterification rates and enantioselectivity. bioline.org.br For instance, in the esterification of racemic ibuprofen with n-butanol catalyzed by Candida rugosa lipase, isooctane proved to be a superior medium compared to other alkanes with similar or higher log P values. bioline.org.br The selection of an appropriate organic solvent can regulate enzyme substrate specificity and enantioselectivity. dss.go.th However, the presence of water in organic media is a crucial parameter that must be controlled, as it can shift the thermodynamic equilibrium towards hydrolysis. ubbcluj.rocapes.gov.br The water activity (a_w) in the organic medium significantly impacts both the initial reaction rate and the enantioselectivity of the esterification. ejbiotechnology.info An increase in water activity has been observed to lead to higher reaction rates and enantiomeric excess in the Candida rugosa lipase-catalyzed esterification of ibuprofen in various alkane solvents. bioline.org.brejbiotechnology.info
| Solvent | Enzyme | Reaction Type | Key Finding | Reference |
| Cyclohexane | Candida rugosa lipase | Esterification | Immobilized lipase showed higher thermal stability. | dss.go.th |
| Isooctane | Candida rugosa lipase | Esterification | Higher reaction rate and enantioselectivity at a water activity of 0.73. | bioline.org.brejbiotechnology.info |
| n-Heptane | Recombinant APE 1547 | Esterification | Microwave irradiation increased enzyme activity and enantioselectivity. | mdpi.com |
| Toluene | Candida antarctica lipase B | Esterification | Selected as the most appropriate organic medium based on ibuprofen solubility. | researchgate.net |
Microemulsions: Microemulsions, which are thermodynamically stable and isotropic dispersions of water, oil, and surfactant, provide a unique microenvironment for enzymatic reactions. They can enhance the rate of enzymatic hydrolysis of racemic ibuprofen ethyl ester. dntb.gov.uasemanticscholar.org For example, the use of an ionic liquid-based microemulsion system has been shown to significantly improve the yield and enantioselectivity of (S)-ibuprofen production from the hydrolysis of its ethyl ester. semanticscholar.org In a study using Candida cylindracea lipase in an AOT/isooctane microemulsion, the enzyme catalyzed the enantioselective hydrolysis of racemic ibuprofen ester. abo.fi
Solventless Systems: Solventless systems, where the reaction medium consists only of the substrates, offer a greener and more efficient alternative by eliminating the need for organic solvents. researchgate.netmdpi.com In such systems, one of the substrates, like glycerol (B35011) in the esterification of ibuprofen, can also act as a stabilizer for the enzyme. mdpi.com The enzymatic esterification of glycerol and ibuprofen catalyzed by immobilized Candida antarctica lipase B (Novozym® 435) has been successfully demonstrated in a solventless medium. researchgate.netmdpi.com While external mass transport limitations can be minimized by optimizing stirring speed, internal mass transfer limitations within the pores of the immobilized enzyme support can still be a factor. mdpi.com Studies on the lipase-catalyzed enantioselective esterification of ibuprofen in a medium composed solely of substrates have shown that water activity is a key parameter influencing enantioselectivity, with lower water activities leading to higher enantioselectivity. nih.gov
Substrate Specificity and Alcohol Chain Length Effects in Esterification
The substrate specificity of lipases in the esterification of ibuprofen is significantly influenced by the structure of the alcohol co-substrate, particularly its chain length. This is a critical factor for optimizing both the reaction rate and the enantioselectivity of the process.
Generally, in the lipase-catalyzed esterification of racemic ibuprofen, the catalytic activity tends to be higher with shorter-chain primary alcohols. conicet.gov.ar One study observed that for several commercial lipases, the enzymatic activity continuously decreased as the alkyl chain length of the alcohol increased from n-butanol to n-cetanol. ubbcluj.ro Another report indicated that 1-propanol was the optimal acyl acceptor among linear primary alcohols, yielding a high conversion degree and enantiomeric ratio with Candida rugosa lipase. conicet.gov.arumk.pl
The structure of the alcohol also plays a role. Primary alcohols are generally better substrates than secondary alcohols. For instance, 1-propanol resulted in significantly higher conversion and enantioselectivity in the esterification of ibuprofen with Candida rugosa lipase compared to 2-propanol. umk.pl It has been suggested that short-chain alcohols like methanol (B129727) and ethanol can sometimes inhibit lipases, possibly due to their hygroscopic nature which can dehydrate the enzyme. researchgate.netmdpi.com
The following table summarizes the effect of different alcohols on the lipase-catalyzed esterification of ibuprofen:
| Alcohol | Lipase | Key Finding | Reference |
| n-Butanol, iso-butanol, n-pentanol, n-octanol, n-cetanol | Various commercial lipases | Enzymatic activity decreased with increasing alkyl chain length. | ubbcluj.ro |
| 1-Propanol vs. 2-Propanol | Candida rugosa lipase | 1-Propanol (primary) showed higher conversion and enantioselectivity than 2-propanol (secondary). | umk.pl |
| Linear primary alcohols | Various lipases | Shorter chain alcohols generally lead to higher catalytic activity, with 1-propanol being optimal in one study. | conicet.gov.ar |
| Various alcohols | Candida antarctica lipase B | Alcohol-chain length affected esterification rates of individual enantiomers but not overall enantioselectivity in a solventless system. | nih.gov |
Mechanisms of Enzymatic Chiral Recognition and Selectivity in Esterases and Lipases
The ability of esterases and lipases to distinguish between the enantiomers of chiral molecules like ibuprofen is fundamental to their application in producing enantiopure pharmaceuticals. This chiral recognition is a complex process governed by the precise three-dimensional structure of the enzyme's active site and its interaction with the substrate.
Molecular Basis of Substrate-Enzyme Interactions and Active Site Geometry
The stereoselectivity of lipases is rooted in the molecular interactions between the substrate and the amino acid residues lining the enzyme's active site. nih.gov The geometry of the active site, often described as a tunnel or pocket, creates a sterically constrained environment that preferentially accommodates one enantiomer over the other. scielo.br
For many lipases, the active site consists of a catalytic triad (B1167595), typically composed of serine, histidine, and aspartic or glutamic acid, and is often covered by a flexible polypeptide chain known as a "lid" or "flap". oup.com The opening of this lid upon interaction with a substrate at an interface is a key feature of many lipases. oup.com
Computational modeling and molecular dynamics simulations have provided significant insights into these interactions. For Candida antarctica lipase B (CalB), a widely used enzyme for ibuprofen resolution, docking studies have shown that the (R)-enantiomer of ibuprofen is the energetically favored substrate for esterification. mdpi.com These simulations reveal the preferred binding poses of the (R)- and (S)-enantiomers within the active site, highlighting the specific contacts that lead to stereoselectivity. mdpi.com The active site of CalB features a catalytic triad of Ser105, His224, and Asp187. mdpi.com
The steric properties of amino acids within the active site can significantly influence the enzyme's catalytic activity and selectivity. researchgate.net Even subtle changes in the active site architecture, for example through protein engineering, can alter or even invert the enantioselectivity of an enzyme. frontiersin.orgfrontiersin.org For instance, mutating specific residues near the active site of an esterase was shown to invert its stereopreference from (R)- to (S)-2-arylpropionates. frontiersin.org
Factors influencing lipase stereoselectivity include:
Steric complementarity: The shape of the substrate must fit snugly into the active site. nih.gov A bulky substituent on one enantiomer may clash with the active site wall, hindering its ability to bind in a catalytically productive orientation. scielo.br
Hydrogen bonding: The formation of hydrogen bonds between the substrate (specifically the tetrahedral intermediate formed during catalysis) and residues in the active site helps to stabilize the transition state for the preferred enantiomer. nih.gov
Electrostatic interactions: Interactions between charged or polar residues on the enzyme's surface and the substrate can also contribute to stereoselectivity. nih.gov
Stereochemical Preference in Hydrolysis and Esterification Reactions
Lipases and esterases exhibit distinct stereochemical preferences in both the hydrolysis of racemic ibuprofen esters and the esterification of racemic ibuprofen. This preference is highly dependent on the specific enzyme used.
A well-documented example is the contrasting stereoselectivity of lipases from Candida antarctica B (CalB) and Candida rugosa (CrL).
Candida antarctica lipase B (CalB) generally shows a preference for the (R)-enantiomer of ibuprofen in esterification reactions. bioline.org.brmdpi.comunife.it This means that when racemic ibuprofen is reacted with an alcohol in the presence of CalB, the (R)-ibuprofen is preferentially converted to its ester, leaving behind unreacted (S)-ibuprofen. conicet.gov.ar
Candida rugosa lipase (CrL) , on the other hand, is typically (S)-selective in both hydrolysis and esterification. bioline.org.brscielo.brmdpi.com In the hydrolysis of racemic ibuprofen ethyl ester, CrL preferentially cleaves the (S)-ester to produce (S)-ibuprofen. mdpi.com In esterification, it preferentially converts (S)-ibuprofen to its ester. bioline.org.br
This differential selectivity is a cornerstone of kinetic resolution, a process that allows for the separation of enantiomers. jst.go.jp The enantioselectivity of a particular enzyme is often quantified by the enantiomeric ratio (E-value), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. High E-values (typically >15-20) are desirable for practical applications. mdpi.com
The stereochemical preference can also be influenced by the reaction conditions. For example, the pH of the medium was found to play an important role in the stereospecific hydrolysis of ibuprofen esters by Candida rugosa lipase. oup.com Furthermore, immobilization of an enzyme can sometimes alter its stereobias. mdpi.com
The following table summarizes the stereochemical preference of some common lipases towards ibuprofen:
| Enzyme | Reaction | Preferred Enantiomer | Reference |
| Candida antarctica lipase B (CalB / Novozym® 435) | Esterification | (R) | mdpi.comconicet.gov.arunife.it |
| Candida rugosa lipase (CrL) | Hydrolysis/Esterification | (S) | bioline.org.brscielo.brmdpi.com |
| Rhizomucor miehei lipase | Esterification | (S) | conicet.gov.arunife.it |
| Metagenome-derived lipase | Hydrolysis | (R) | csic.es |
| Esterase (Est924 mutant M3) | Hydrolysis | (S) | frontiersin.orgfrontiersin.org |
Protein engineering has emerged as a powerful tool to manipulate and even invert the stereoselectivity of these enzymes, offering the potential to create tailor-made biocatalysts for the synthesis of any desired stereoisomer of a chiral ester. acs.org
Advanced Analytical Methodologies for R Ibuprofen Ethyl Enantiomeric Analysis
Chiral Chromatographic Separation Techniques
Chiral chromatography is a cornerstone for the separation of enantiomers. Various chromatographic techniques have been successfully employed for the resolution of ibuprofen (B1674241) and its derivatives. nih.gov
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric resolution of chiral compounds, including ibuprofen and its esters. The success of this method heavily relies on the use of Chiral Stationary Phases (CSPs).
Cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have been effectively used to resolve various aliphatic ibuprofen esters. nih.gov For instance, a study demonstrated that Chiralcel OJ with hexane (B92381) as the mobile phase could separate most ibuprofen esters. nih.gov Another study highlighted the use of a tri-(4-methylbenzoate) cellulose-based CSP (MCTB) for the reversed-phase HPLC separation of methyl, ethyl, and n-propyl esters of ibuprofen, achieving separation factors of 1.17, 1.29, and 1.27, respectively. researchgate.net
The choice of mobile phase also plays a crucial role. For example, a mobile phase of n-hexane:isopropanol (B130326):methanol (B129727):diethylamine (75:10:15:0.1, v/v/v/v) on a Chiralpak AD-H column has been optimized for enantioseparation. nih.gov The pH of the mobile phase can also significantly influence the separation. One study found that a mobile phase with a pH of 4.7 provided the best resolution for ibuprofen enantiomers, although a lower pH of 3 allowed for a much faster separation in under 8 minutes. actamedicamarisiensis.ro
| CSP | Mobile Phase | Compound | Separation Factor (α) | Reference |
| Tri-(4-methylbenzoate) cellulose (B213188) (MCTB) | Methanol/Water (85/15, v/v) | Ibuprofen ethyl ester | 1.29 | researchgate.net |
| Chiralcel OJ | Hexane | Ibuprofen esters | Not specified | nih.gov |
| Chiralpak AD-H | n-hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v) | Ibuprofen | Not specified | nih.gov |
Gas Chromatography (GC) with Cyclodextrin-Based Chiral Selectors
Gas Chromatography (GC) utilizing chiral stationary phases containing cyclodextrin (B1172386) derivatives is another effective method for the enantiomeric separation of ibuprofen and its esters. nih.gov Permethylated α-, β-, and γ-cyclodextrins have been investigated as chiral selectors. nih.gov
While the free acid form of ibuprofen can be separated on all tested cyclodextrin-based stationary phases, the chiral selectivity for its alkyl esters, including the ethyl ester, is notably lower. nih.govmdpi.com For ibuprofen ethyl ester, the chiral selectivity was found to be less than 1.01 on permethylated α-, β-, and γ-cyclodextrin stationary phases, indicating minimal or no separation under the tested conditions. nih.gov In one study, the peaks of the ethyl ester ibuprofen enantiomers showed broadening but not splitting, even at 90°C. nih.gov
The type of cyclodextrin plays a significant role. β-cyclodextrin containing stationary phases have generally shown better performance for the separation of ibuprofen and its derivatives compared to α- and γ-cyclodextrin phases. nih.gov
| Chiral Selector | Analyte | Temperature (°C) | Chiral Selectivity (α) | Reference |
| Permethylated α-CD | Ibuprofen ethyl ester | Not specified | <1.01 | nih.gov |
| Permethylated β-CD | Ibuprofen ethyl ester | 90 | No splitting observed | nih.gov |
| Permethylated γ-CD | Ibuprofen ethyl ester | Not specified | <1.01 | nih.gov |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a promising alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. ijper.orgscielo.br This technique often utilizes a mobile phase of supercritical carbon dioxide with a polar modifier. scielo.br
For the separation of ibuprofen enantiomers, various chiral stationary phases have been tested. Among 11 different CSPs, the Kromasil CHI-TBB phase demonstrated the best separation properties. researchgate.netresearchgate.net The separation is highly dependent on the type and concentration of the modifier used. researchgate.netresearchgate.net While SFC has been successfully applied to ibuprofen itself, achieving high enantiomeric excess, specific detailed findings for (R)-Ibuprofen ethyl ester are less commonly reported. ijper.org However, the principles and successful application for the parent compound suggest its potential for the ester derivative as well. scielo.br
One study optimized SFC conditions for ibuprofen enantiomers to be 13 MPa, 311.15 K, and 4% isopropanol in CO2, resulting in symmetric peak shapes. researchgate.net
Capillary Electrophoresis for Chiral Discrimination
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent volumes. researchgate.net Chiral discrimination in CE is typically achieved by adding a chiral selector to the background electrolyte. farmaciajournal.com Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. nih.govfarmaciajournal.com
For the separation of ibuprofen enantiomers, methyl-β-cyclodextrin has been used as a chiral selector. actamedicamarisiensis.ro However, in one study, the tested CE parameters did not achieve chiral discrimination for ibuprofen. actamedicamarisiensis.ro In contrast, another study successfully developed a fast CE method using a buffer containing 6% Dextrin in a 150 mM sodium tetraborate (B1243019) buffer at pH 9, achieving baseline separation of ibuprofen enantiomers in less than 5 minutes. researchgate.net The use of a cationic cyclodextrin derivative has also been shown to provide increased resolution values for ibuprofen compared to an anionic cyclodextrin. diva-portal.org
Spectroscopic Characterization for Enantiomeric Purity and Structural Confirmation
Spectroscopic methods are indispensable for confirming the structure and determining the enantiomeric purity of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis. researchgate.net The use of chiral solvating agents (CSAs) or chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their differentiation and quantification. researchgate.net
For ibuprofen and its derivatives, NMR studies have been conducted to investigate enantiomeric recognition. scirp.org In the presence of linear oligosaccharides like maltodextrins (MD17 and MD19), racemic ibuprofen showed chiral discrimination in the NMR spectrum, indicating that these ligands act as chiral selectors. scirp.org The addition of these chiral selectors caused a splitting of the proton signals of ibuprofen, revealing the different binding modes of the enantiomers. scirp.org
Specifically, the interaction of racemic ibuprofen with β-cyclodextrin has been shown to cause a significant doubling of selected aromatic and methyl proton signals, confirming the formation of an inclusion complex and chiral discrimination. beilstein-journals.org While detailed NMR studies focusing solely on (R)-Ibuprofen ethyl ester with chiral auxiliaries are not extensively documented in the provided context, the principles applied to the parent compound are directly relevant. For instance, the synthesis and NMR analysis of various diastereoisomeric esters of ibuprofen and naproxen (B1676952) have been reported, demonstrating the utility of NMR in studying these chiral molecules. researchgate.net
The structure of ibuprofen derivatives, such as those formed by conjugation with L-valine alkyl esters, has been confirmed using ¹H and ¹³C-NMR spectroscopy. rsc.org These analyses confirmed the ionic structure and the equimolar ratio of the components. rsc.org
| Compound | Chiral Auxiliary | Observed Effect | Reference |
| Racemic Ibuprofen | Maltodextrin (MD17, MD19) | Chiral discrimination, signal splitting | scirp.org |
| Racemic Ibuprofen | β-Cyclodextrin | Doubling of aromatic and methyl proton signals | beilstein-journals.org |
| Ibuprofen-L-valine alkyl ester conjugates | None (structural confirmation) | Confirmation of ionic structure and equimolar ratio | rsc.org |
Mass Spectrometry (MS) Coupled with Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)
The coupling of mass spectrometry with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) provides highly sensitive and selective methods for the analysis of (R)-ibuprofen ethyl ester enantiomers. These hyphenated techniques are powerful tools for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For the enantiomeric separation of ibuprofen and its derivatives, including the ethyl ester, chiral stationary phases are often employed in the GC column. nih.gov Permethylated cyclodextrins are common chiral selectors used in these stationary phases, enabling the separation of the (R)- and (S)-enantiomers. nih.gov Following separation in the GC column, the eluting compounds are introduced into the mass spectrometer, which provides mass information for identification and quantification. Quantitative analysis can be performed using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity and lower detection limits. nih.govnih.gov Derivatization of the ibuprofen enantiomers is often performed prior to GC-MS analysis to improve volatility and chromatographic properties. nih.govcore.ac.ukscielo.br
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for the analysis of ibuprofen enantiomers in complex matrices like biological fluids due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. nih.govresearchgate.netmdpi.com In LC-MS/MS, the enantiomers are first separated on a chiral stationary phase via HPLC. The separated enantiomers are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. mdpi.comnih.gov The use of multiple reaction monitoring (MRM) in MS/MS provides excellent selectivity and sensitivity, allowing for the quantification of each enantiomer even at very low concentrations. researchgate.netmdpi.comresearchgate.net
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in liquid phase followed by mass analysis. |
| Derivatization | Often required to increase volatility. nih.govcore.ac.ukscielo.br | Generally not required. researchgate.net |
| Sensitivity | High, can reach ng/L levels with derivatization. nih.gov | Very high, often in the pg/mL to ng/mL range. nih.gov |
| Selectivity | Good, enhanced by using chiral columns and MS/MS. nih.gov | Excellent, especially with MRM mode. researchgate.netresearchgate.net |
| Applications | Analysis of pure substances, environmental samples. nih.gov | Analysis in complex matrices like plasma and wastewater. nih.govresearchgate.netnih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the structural confirmation of molecules. It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.
For (R)-ibuprofen ethyl ester, the FTIR spectrum provides a unique fingerprint that can confirm its chemical structure. Key characteristic absorption bands include:
C=O Stretch (Ester): A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester. The absence of a broad carboxylic acid O-H stretch and the presence of this ester carbonyl peak confirm the esterification of ibuprofen. royalsocietypublishing.org
C-O Stretch (Ester): Absorption bands corresponding to the C-O stretching vibrations of the ester group are also present.
Aromatic C-H and C=C Bending: Bands related to the vibrations of the isobutylphenyl group will also be observed.
By comparing the obtained FTIR spectrum with that of a reference standard or by analyzing the presence and position of these characteristic peaks, the identity and structural integrity of (R)-ibuprofen ethyl ester can be confirmed. rsc.orgnih.govresearchgate.net FTIR is particularly useful for verifying the successful synthesis of the ester from ibuprofen, as the spectral features of the carboxylic acid starting material will be absent in the product. royalsocietypublishing.orgscielo.org.ar
Optical Rotation Measurements for Enantiomeric Excess Determination
Optical rotation is a fundamental property of chiral molecules that can be used to determine the enantiomeric excess (ee) of a sample. Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).
For (R)-ibuprofen ethyl ester, the measurement of the optical rotation of a sample allows for the calculation of its enantiomeric excess. The observed rotation of the sample is compared to the known specific rotation of the pure (R)-enantiomer. The enantiomeric excess is calculated using the following formula:
ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100
This technique is a classical and straightforward method for assessing the enantiomeric purity of a bulk sample. researchgate.netias.ac.in However, it is important to note that the accuracy of this method depends on the purity of the sample, as any optically active impurities can interfere with the measurement. Therefore, it is often used in conjunction with other analytical techniques, like chromatography, to ensure accurate results.
Derivatization Strategies for Enhanced Enantiomeric Separation and Detection
Derivatization is a chemical modification process used to convert a compound into a derivative with properties that are more suitable for a particular analytical method. In the context of enantiomeric analysis of ibuprofen and its esters, derivatization is primarily employed to facilitate separation and enhance detection.
The main strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Diastereomers have different physical properties, including boiling points and affinities for stationary phases, which allows for their separation using non-chiral chromatographic techniques like standard GC or HPLC. oup.comscielo.br
Common derivatization strategies for ibuprofen enantiomers, which are applicable to the analysis of its esters following hydrolysis, include:
Formation of Diastereomeric Amides: The carboxylic acid group of ibuprofen can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. nih.govcapes.gov.br These diastereomers can then be separated by GC or LC.
Formation of Diastereomeric Esters: Reaction with a chiral alcohol can also be used to form diastereomeric esters.
The choice of derivatizing agent is crucial and should result in diastereomers that are stable and well-resolved under the chosen chromatographic conditions. Furthermore, the derivatizing agent should ideally contain a chromophore or fluorophore to enhance detection by UV or fluorescence detectors, or be suitable for sensitive detection by mass spectrometry. nih.govscielo.br For GC analysis, derivatization can also improve the volatility of the analytes. core.ac.uk
| Derivatizing Agent | Technique | Purpose | Reference |
|---|---|---|---|
| (R)-1-Phenylethylamine | GC-MS/MS | Forms diastereomeric amides for separation on a non-chiral column. | nih.govcapes.gov.br |
| (S)-(-)-1-(1-Naphthyl)ethylamine | LC-ESI-MS/MS | Forms diastereomeric amides, enhancing chromatographic separation and detection. | nih.gov |
| (S)-Anabasine | LC-MS/MS | Increases sensitivity and allows for reversed-phase separation. | e-b-f.eu |
| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | GC-MS | Forms diastereomeric esters for separation. | core.ac.ukscielo.br |
Computational Chemistry and Molecular Modeling in R Ibuprofen Ethyl Research
Molecular Docking Studies for Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between a substrate, such as (R)-ibuprofen ethyl ester, and an enzyme's active site. These studies are crucial for explaining the enantioselectivity observed in enzymatic resolutions.
Research into the enzymatic esterification of ibuprofen (B1674241) has utilized molecular docking to elucidate the preference of certain enzymes for one enantiomer over the other. For instance, docking studies involving Candida antarctica lipase (B570770) B (CalB) have shown that the (R)-enantiomer of ibuprofen is the energetically favored substrate for esterification. tib.eu The computational models reveal the specific orientation and interactions within the enzyme's active site that lead to this preference. The distance between the acyl carbon of the ibuprofen enantiomer and the catalytic serine residue of the lipase is a key determinant; a shorter distance implies a more favorable position for the reaction to occur. tib.eu In one study, the distance for (R)-ibuprofen was found to be more conducive for the reaction compared to the (S)-enantiomer. tib.eu
Docking simulations have also been applied to understand the interaction of ibuprofen and its derivatives with cyclooxygenase (COX) enzymes, the primary targets for its anti-inflammatory activity. dss.go.thscholarsportal.info While ibuprofen itself is a non-selective COX inhibitor, derivatives can show selectivity. Docking studies reveal the binding energies and key amino acid residues involved in the interaction. For example, derivatives of ibuprofen have been docked into the active site of COX-2 (PDB code: 3NT1 or 5IKT), showing hydrogen bonds with residues like Arg120 and Tyr355, and hydrophobic interactions with a host of other residues. scholarsportal.inforesearchgate.netnih.gov These studies help in designing novel derivatives with potentially enhanced or more selective activity. dss.go.thscholarsportal.info
The binding affinity, represented by the docking score or binding energy, is a key output of these studies. A more negative value typically indicates a stronger, more favorable interaction.
| Ligand/Enantiomer | Enzyme | Key Interacting Residues | Docking Score / Binding Energy (kcal/mol) | Reference |
| (R)-Ibuprofen | Candida antarctica lipase B (CalB) | Ser105, His224, Asp187 (Catalytic Triad) | Energetically favored over (S)-enantiomer | tib.eu |
| (S)-Ibuprofen | Rhizomucor miehei lipase (RM lipase) | Ser144 (distance: 3.22 Å) | -6.7 | tib.eu |
| (R)-Ibuprofen | Rhizomucor miehei lipase (RM lipase) | Ser144 (distance: 6.07 Å) | -6.5 | tib.eu |
| Ibuprofen Derivative (A3) | Cyclooxygenase-2 (COX-2, 3NT1) | Arg120, Tyr355 | -11.76 | scholarsportal.infonih.gov |
| Ibuprofen | Cyclooxygenase-2 (COX-2, 5IKT) | THR-212 | -5.38 | researchgate.net |
This table is representative of findings in the field and combines data from studies on ibuprofen and its derivatives to illustrate the application of molecular docking.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For (R)-ibuprofen ethyl ester, DFT calculations provide valuable data on its conformational stability, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). pharmascholars.comresearchgate.net
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net DFT has been used to calculate these properties for ibuprofen and its derivatives, providing insights into their electronic behavior and potential to interact with biological receptors. researchgate.net For example, the reactivity of acyl glucuronide metabolites of ibuprofen has been correlated with electronic parameters calculated via DFT. acs.org
Furthermore, DFT calculations can predict spectroscopic properties, such as FT-IR and Raman spectra, which can then be compared with experimental data to confirm the molecular structure and identify specific vibrational modes, including those involved in intermolecular hydrogen bonding. pharmascholars.com
| Molecule/Derivative | Property | Calculated Value | Significance | Reference |
| Ibuprofen | HOMO Energy | -0.245 au | Electron-donating capability | researchgate.net |
| Ibuprofen | LUMO Energy | -0.007 au | Electron-accepting capability | researchgate.net |
| Ibuprofen | HOMO-LUMO Gap (ΔE) | 0.238 au | Indicator of chemical reactivity | researchgate.net |
| Ibuprofen | Dipole Moment | 1.94 D | Relates to polarity and solubility | researchgate.net |
| Ibuprofen Hydrazide | Dipole Moment | 3.37 D | Relates to polarity and solubility | researchgate.net |
This table presents representative DFT-calculated properties for ibuprofen and a derivative to showcase the type of data generated in such studies.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is invaluable for studying the conformational flexibility of both the enzyme and the substrate, like (R)-ibuprofen ethyl ester, and for assessing the stability of the enzyme-substrate complex.
MD simulations have been instrumental in understanding the pH-dependent enantioselective hydrolysis of ibuprofen esters by Candida rugosa lipase (CRL). Simulations at different pH values revealed that the conformation of the enzyme's "flap" region, which controls access to the active site, changes. At neutral pH, the flap opens more widely, allowing a bulkier substrate like the butyl ester of ibuprofen to fit better. Conversely, at acidic pH, a decreased opening of the flap favors a more compact substrate like the methyl ester. This provides a dynamic rationale for the experimentally observed substrate selectivity.
In studies of profen-amide derivatives with fatty acid amide hydrolase (FAAH), MD simulations have been used to confirm the stability of the binding poses predicted by docking. These simulations, run over nanoseconds, show how the ligand and protein adapt to each other, revealing stable hydrogen bonds and hydrophobic interactions that anchor the ligand in the active site. Such studies can explain the observed differences in potency between (R)- and (S)-enantiomers.
MD simulations are also employed to assess the binding stability of ibuprofen derivatives with their COX targets. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can confirm that the ligand remains stably bound within the active site throughout the simulation, validating the docking results and providing confidence in the predicted binding mode.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Enantioselectivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. In the context of (R)-ibuprofen ethyl ester, these models are particularly useful for predicting and understanding the enantioselectivity of enzymes used in its kinetic resolution.
The enantioselectivity of an enzyme is often expressed as the enantiomeric ratio (E-value). QSAR/QSPR models can be developed to predict this E-value based on molecular descriptors of the substrates. Although specific QSAR models solely for (R)-ibuprofen ethyl are not widely reported, models for profens and other chiral molecules in lipase-catalyzed reactions provide a clear framework. For example, 3D-QSAR models have been developed for Candida antarctica lipase B (CaLB) to predict its enantioselectivity towards various substrates. These models use computational methods to generate descriptors that encode the steric and electrostatic properties of the molecules and then use statistical techniques like partial least squares (PLS) to build a predictive model.
Kinetic modeling also serves a similar predictive purpose. A reversible ping-pong Bi-Bi kinetic model, for instance, has been successfully used to simulate the time-course of the enantioselective esterification of racemic ibuprofen. dss.go.thnih.gov By determining the kinetic parameters for each enantiomer, such models can predict the conversion and enantiomeric excess at different substrate concentrations and reaction times, which is crucial for optimizing the resolution process in a reactor. dss.go.thnih.gov These models confirmed that for Candida rugosa lipase, the reaction rate for (S)-ibuprofen is significantly higher than for (R)-ibuprofen. dss.go.th The development of these predictive models is a key step toward the rational design and optimization of biocatalytic processes for producing enantiomerically pure compounds.
Applications of R Ibuprofen Ethyl As a Research Probe and Model Compound
Probing Enzyme Enantioselectivity and Stereospecificity in Biocatalysis
The kinetic resolution of racemic ibuprofen (B1674241) and its esters is a widely studied process, with (R)-Ibuprofen ethyl ester playing a key role as a substrate to probe the enantioselectivity of various enzymes, particularly lipases and esterases. These enzymes often exhibit a preference for one enantiomer over the other, and the rate of hydrolysis or esterification of the (R)- and (S)-enantiomers of ibuprofen esters provides a direct measure of this selectivity.
Several studies have utilized racemic ibuprofen ethyl ester to screen for and characterize the enantioselective properties of different lipases. For instance, lipases from Candida rugosa and Rhizomucor miehei generally show a preference for hydrolyzing the (S)-enantiomer, leaving the (R)-enantiomer, (R)-Ibuprofen ethyl ester, largely unreacted. conicet.gov.arconicet.gov.ar Conversely, lipase (B570770) B from Candida antarctica (often immobilized and known as Novozym 435) typically displays a preference for the (R)-enantiomer. conicet.gov.arconicet.gov.ar
Research has demonstrated the use of (R)-Ibuprofen ethyl ester in evaluating the performance of various biocatalytic systems. For example, a study investigating the enzymatic resolution of racemic ibuprofen ethyl ester employed a thermostable esterase (EST10) from Thermotoga maritima. semanticscholar.org While EST10 initially showed low enantioselectivity, the study aimed to optimize the system for the production of (S)-ibuprofen, implicitly using the reaction with the (R)-ester as a baseline for comparison. semanticscholar.org Another study focused on the enantioselective hydrolysis of racemic ibuprofen esters using immobilized lipases on epoxy-functionalized silica, highlighting the differential rates of reaction for the enantiomers. researchgate.net
The enantiomeric ratio (E-value) is a critical parameter in these studies, quantifying the enzyme's ability to discriminate between the two enantiomers. The hydrolysis of racemic ibuprofen esters, including the ethyl ester, has been used to determine the E-value for various lipases under different conditions, such as in the presence of organic co-solvents. researchgate.net
Table 1: Examples of Enzymes Studied Using Ibuprofen Ethyl Ester for Enantioselectivity
| Enzyme | Source | Typical Enantiopreference |
|---|---|---|
| Lipase | Candida rugosa | (S)-enantiomer |
| Lipase | Rhizomucor miehei | (S)-enantiomer |
| Lipase B (Novozym 435) | Candida antarctica | (R)-enantiomer |
| Esterase (EST10) | Thermotoga maritima | (S)-enantiomer (in optimized systems) |
Investigating Chemical and Biochemical Reaction Mechanisms
(R)-Ibuprofen ethyl ester is instrumental in investigating the mechanisms of both chemical and biochemical reactions. In biocatalysis, it helps to elucidate the factors influencing enzyme activity and stability. For example, the deactivation of Novozym 435 during the esterification of ibuprofen with ethanol (B145695) has been studied, revealing the detrimental effect of short-chain alcohols on the enzyme's integrity. mdpi.com The use of (R)-Ibuprofen ethyl ester in such studies allows for a detailed examination of the enzyme-substrate interactions and the impact of the reaction environment.
The compound is also used to explore reaction kinetics. In the enzymatic hydrolysis of racemic ibuprofen ester, the reaction often follows first-order kinetics for each enantiomer, simplifying the analysis of the reaction mechanism. chempedia.info This allows researchers to model the reaction and study the influence of various parameters, such as substrate and product inhibition. chempedia.info
Furthermore, the synthesis of ibuprofen itself provides a platform for mechanistic studies. The "Boot's synthesis" of ibuprofen involves several steps, including the formation of an α,β-epoxy ester from an acetyl group. researchgate.net While this specific synthesis may not directly involve (R)-Ibuprofen ethyl ester, the study of related ester derivatives contributes to a broader understanding of the reaction pathways and intermediates involved in producing the final ibuprofen molecule. researchgate.net
Development of Analytical Standards and Reference Materials for Chiral Analysis
The accurate quantification of individual enantiomers of chiral drugs like ibuprofen is crucial. (R)-Ibuprofen ethyl ester serves as a valuable analytical standard and certified reference material (CRM) for the development and validation of chiral analytical methods. sigmaaldrich.comlgcstandards.com These methods are essential for quality control in the pharmaceutical industry and for pharmacokinetic studies.
Chiral high-performance liquid chromatography (HPLC) is a common technique for separating enantiomers. researchgate.net The availability of pure (R)-Ibuprofen ethyl ester as a reference standard allows for the optimization of chiral stationary phases and mobile phases to achieve effective separation of ibuprofen enantiomers and their derivatives. researchgate.net For instance, cellulose-based chiral stationary phases have been evaluated for their ability to resolve various aliphatic ibuprofen esters. researchgate.net
Moreover, (R)-Ibuprofen ethyl ester is used in the development of more advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net A validated chiral LC-MS/MS method for the enantioselective determination of (S)-(+)- and (R)-(-)-ibuprofen in biological matrices, such as dog plasma, relies on having well-characterized reference standards for both enantiomers. researchgate.net These standards are produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring their quality and suitability for use in regulated environments. sigmaaldrich.com
Role in Understanding Ester-Based Molecular Modification Strategies for Enhanced Properties
Esterification is a common strategy to modify the physicochemical properties of drugs, such as solubility and permeability. (R)-Ibuprofen ethyl ester serves as a model compound in studies aimed at understanding how such modifications can enhance a drug's performance. For example, research has explored the synthesis of various ibuprofen derivatives, including esters, to improve properties like skin permeation for topical applications. scispace.commdpi.comresearchgate.net
By conjugating ibuprofen with L-valine alkyl esters, where the alkyl group can be varied, researchers can systematically study the effect of the ester chain length on properties like solubility and lipophilicity (log P). mdpi.comresearchgate.net These studies have shown that such modifications can lead to increased solubility and enhanced absorption through biological membranes. researchgate.net The investigation of different ibuprofen esters, including the ethyl ester, provides valuable insights into structure-activity relationships and informs the design of new drug delivery systems. mdpi.com The enzymatic esterification of ibuprofen with molecules like sorbitol has also been explored as a strategy for hydrophilization, further demonstrating the role of esterification in modifying drug properties. researchgate.net
Q & A
How can researchers design experiments to assess the enantiomeric purity of (R)-Ibuprofen ethyl in pharmaceutical formulations?
Basic Research Question
To evaluate enantiomeric purity, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are essential. For example, the United States Pharmacopeia (USP) recommends using a Chiralcel OD-H column with a mobile phase of hexane:isopropanol (95:5 v/v) for ibuprofen enantiomer separation . Researchers must validate the method by assessing parameters like resolution (Rs > 2.0), tailing factor (< 2.0), and precision (%RSD < 2.0). Include calibration curves using (R)- and (S)-enantiomer standards to quantify impurities .
What advanced techniques resolve contradictions in reported pharmacokinetic data for (R)-Ibuprofen ethyl across species?
Advanced Research Question
Contradictions often arise from interspecies metabolic differences. Methodologically, employ physiologically based pharmacokinetic (PBPK) modeling to simulate drug absorption, distribution, and clearance. For instance, compare in vitro microsomal stability assays (human vs. rodent liver microsomes) to identify species-specific CYP450 metabolism patterns . Cross-validate findings with in vivo studies using isotope-labeled (R)-Ibuprofen ethyl to track metabolites via LC-MS/MS . Address variability by reporting confidence intervals and conducting sensitivity analyses in PBPK models .
How should researchers optimize synthetic routes for (R)-Ibuprofen ethyl to minimize racemization during scale-up?
Basic Research Question
Racemization risks increase during esterification. Use low-temperature conditions (< 40°C) and chiral catalysts like lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis . Monitor reaction progress via FTIR spectroscopy to detect ester bond formation and chiral HPLC to track enantiomeric excess (ee > 98%). Include a stepwise purity assessment table:
| Step | Parameter | Target Specification |
|---|---|---|
| Esterification | Reaction Temperature | 25–30°C |
| Catalyst | Enzyme Activity | ≥ 80% retention after 5 cycles |
| Final Product | Enantiomeric Excess | ≥ 98% (R)-enantiomer |
What methodologies validate the anti-inflammatory efficacy of (R)-Ibuprofen ethyl in preclinical models while addressing ethical concerns?
Advanced Research Question
Use a dual approach:
In vitro assays : Measure COX-1/COX-2 inhibition in human whole blood assays (IC50 values) to establish selectivity .
In vivo models : Employ adjuvant-induced arthritis in rodents, adhering to ARRIVE guidelines for ethical reporting. Include sham controls and minimize animal cohorts via power analysis .
For ethical compliance, submit protocols to Institutional Animal Care and Use Committees (IACUC) and justify sample sizes using the "3Rs" framework (Replacement, Reduction, Refinement) .
How can computational chemistry predict (R)-Ibuprofen ethyl’s binding affinity to non-target proteins, and validate these predictions experimentally?
Advanced Research Question
Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with serum albumin or off-target enzymes like carbonic anhydrase. Validate predictions via:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Report discrepancies between computational and experimental data, addressing force field limitations or solvation effects in simulations .
What strategies mitigate biases in clinical data extrapolation for (R)-Ibuprofen ethyl when transitioning from animal studies to human trials?
Advanced Research Question
Use interspecies allometric scaling with correction factors for metabolic rate and plasma protein binding differences. For example, adjust doses using the formula:
Cross-reference with in vitro hepatocyte data to predict human clearance rates. Conduct pilot Phase I trials with microdosing (< 1% therapeutic dose) and accelerator mass spectrometry (AMS) for trace-level pharmacokinetic analysis .
How do researchers address conflicting reports on (R)-Ibuprofen ethyl’s gastrointestinal toxicity compared to the racemic mixture?
Advanced Research Question
Design comparative toxicity studies using:
- In vitro models : Caco-2 cell monolayers to assess intestinal permeability and tight junction integrity.
- In vivo models : Gastric lesion scoring in rats dosed with (R)-enantiomer vs. racemic ibuprofen.
Quantify prostaglandin E2 (PGE2) levels in gastric mucosa via ELISA to correlate toxicity with COX-1 inhibition. Address contradictions by standardizing dosing regimens (mg/kg, administration route) across studies .
What analytical frameworks ensure reproducibility in chiral separation studies of (R)-Ibuprofen ethyl across laboratories?
Basic Research Question
Adopt the International Council for Harmonisation (ICH) Q2(R1) guidelines for method validation. Key parameters:
- Specificity : No interference from excipients or degradation products.
- Linearity : R² ≥ 0.995 over 50–150% of target concentration.
- Robustness : Test variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) .
Publish detailed SOPs in supplementary materials, including chromatograms and system suitability test results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
